BIS(2-METHOXYETHOXY)METHANE

Catalog No.
S1891910
CAS No.
4431-83-8
M.F
C7H16O4
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIS(2-METHOXYETHOXY)METHANE

CAS Number

4431-83-8

Product Name

BIS(2-METHOXYETHOXY)METHANE

IUPAC Name

1-methoxy-2-(2-methoxyethoxymethoxy)ethane

Molecular Formula

C7H16O4

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3

InChI Key

QWRBKBNCFWPVJX-UHFFFAOYSA-N

SMILES

COCCOCOCCOC

Canonical SMILES

COCCOCOCCOC

The exact mass of the compound 2,5,7,10-Tetraoxaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-methoxyethoxy)methane (CAS 4431-83-8), commercially known as TOU or BME, is a versatile, high-boiling polyether acetal. In industrial procurement, it serves as a direct, low-toxicity drop-in replacement for N-Methyl-2-pyrrolidone (NMP) and methylene chloride in coatings, cleaning formulations, and chemical synthesis, matching their thermal profiles while avoiding severe regulatory restrictions [1]. In advanced energy storage, BME is a highly specialized electrolyte solvent for lithium metal and lithium-sulfur (Li-S) batteries [2]. Its unique molecular structure, featuring multiple oxygen coordination sites, allows it to form a tridentate chelation with lithium ions [3]. This specific solvation behavior fundamentally alters solid electrolyte interphase (SEI) formation and polysulfide solubility, making it a critical material for next-generation battery commercialization [2].

Substituting Bis(2-methoxyethoxy)methane with simpler glymes (like 1,2-dimethoxyethane, DME) or legacy industrial solvents (like NMP) critically compromises both performance and compliance. In battery manufacturing, standard DME coordinates lithium in a simple bidentate manner, leading to solvent-rich solvation sheaths that decompose into fragile, organic-rich SEI layers, causing rapid capacity fade and severe polysulfide shuttling in Li-S cells [1]. Conversely, BME's specific chain length and oxygen spacing force a 'bent' tridentate coordination that packs more anions into the primary solvation shell, yielding a robust, inorganic-rich SEI [2]. On the industrial side, while NMP offers excellent solvency, its classification as a reproductive toxicant incurs heavy regulatory compliance costs and handling restrictions. BME provides the exact thermal and solvency baseline of NMP without the associated toxicity, meaning generic substitution either sacrifices battery cycle life or incurs unacceptable occupational hazards [3].

Superior Low-Temperature Capacity Retention vs. DME

In low-temperature lithium metal battery operations, the solvation power of the electrolyte solvent dictates desolvation kinetics and cycling stability. Research comparing 1 M LiFSI in BME against 1 M LiFSI in standard DME demonstrates a stark performance divergence at sub-zero temperatures. During long-term cycling of Li||LFP cells at a 0.2C rate at -10 °C, the BME-based electrolyte delivered an initial discharge capacity of 107 mAh/g and maintained a highly stable 92 mAh/g after 100 cycles [1]. In contrast, the DME-based electrolyte plummeted to a mere 15 mAh/g under identical conditions [1]. This quantitative advantage is driven by BME's unique bi/tridentate coordination, which facilitates faster desolvation kinetics and a more stable interface than the strongly solvating DME.

Evidence DimensionCapacity retention at -10 °C (Li||LFP cells, 100 cycles)
Target Compound Data92 mAh/g (1 M LiFSI in BME)
Comparator Or Baseline15 mAh/g (1 M LiFSI in DME)
Quantified Difference>600% higher retained capacity for BME
ConditionsLi||LFP cells, 0.2C rate, -10 °C, 100 cycles

Procurement of BME is essential for engineering batteries deployed in cold-climate applications, where standard ether solvents fail catastrophically.

Inhibition of Lithium Polysulfide Dissolution vs. DOL/DME Blends

The commercial viability of lithium-sulfur (Li-S) batteries is historically bottlenecked by the dissolution and shuttling of lithium polysulfides (LiPS) in standard 1,3-dioxolane (DOL) / 1,2-dimethoxyethane (DME) electrolytes. BME fundamentally alters this mechanism when used as a single solvent. By exhibiting inherently lower solubility for LiPS, a BME-based electrolyte (1 M LiTFSI + 2% LiNO3) effectively suppresses the shuttle effect[1]. In comparative testing, Li/S pouch cells utilizing the BME electrolyte achieved 70% capacity retention after 60 cycles, alongside over 1200 hours of stable cycling in Li/Li symmetric cells [1]. This represents a massive leap in interfacial stability compared to traditional DOL/DME blends, which suffer from rapid active material loss and severe anode corrosion.

Evidence DimensionLi/S pouch cell capacity retention and symmetric cell lifespan
Target Compound Data70% retention at 60 cycles; >1200 h Li/Li stability (BME)
Comparator Or BaselineRapid capacity fade and lower symmetric cell lifespan (Traditional DOL/DME)
Quantified DifferenceSubstantial extension of cycle life and shuttle suppression
ConditionsLi/S pouch cells and Li/Li symmetric cells, 1 M LiTFSI + 2% LiNO3

BME allows battery developers to bypass the complex cathode-coating workarounds usually required for Li-S batteries by solving the polysulfide shuttle at the solvent level.

Eco-Friendly NMP Replacement with Matching Thermal Profile

N-Methyl-2-pyrrolidone (NMP) is a ubiquitous industrial solvent, but its severe reproductive toxicity has led to strict regulatory phase-outs globally. Bis(2-methoxyethoxy)methane (TOU) serves as a direct, non-toxic drop-in replacement. Crucially, TOU matches the thermal and physical processing window of NMP almost exactly: TOU possesses a boiling point of 201.5 °C and a flash point of 92 °C[1], compared to NMP's boiling point of 202 °C and flash point of 91 °C. This identical thermal profile, combined with its high solvency power and broad miscibility, allows manufacturers of paints, coatings, and battery slurries to substitute NMP without re-engineering their thermal curing, drying, or solvent-recovery processes.

Evidence DimensionThermal processing window (Boiling Point / Flash Point)
Target Compound DataBP 201.5 °C / FP 92 °C (Bis(2-methoxyethoxy)methane)
Comparator Or BaselineBP ~202 °C / FP ~91 °C (NMP)
Quantified DifferenceNear-identical thermal profile (<1 °C difference in BP) with elimination of reproductive toxicity
ConditionsStandard atmospheric pressure industrial processing

Buyers can eliminate NMP compliance costs and occupational hazards without incurring the capital expenditure of redesigning thermal drying and curing lines.

Low-Temperature Lithium Metal Battery Electrolytes

BME is the solvent of choice for formulating electrolytes (e.g., with LiFSI) intended for aerospace, automotive, or cold-climate grid storage, where standard DME fails to support stable cycling below 0 °C [1].

High-Energy-Density Lithium-Sulfur (Li-S) Pouch Cells

Utilized as a primary electrolyte solvent to inherently suppress the polysulfide shuttle effect, enabling practical cycle life in Li-S pouch cells without relying on heavy, inactive cathode barrier layers [2].

Sustainable Industrial Coatings and Inks

Procured as a green, low-toxicity coalescing agent and solvent (TOU) to replace NMP or methylene chloride in formulations, offering identical drying kinetics and excellent substrate wetting [3].

Anode-Free Battery Architectures

Employed in advanced cell designs where the formation of a highly uniform, inorganic-rich (anion-derived) Solid Electrolyte Interphase (SEI) is critical to preventing dendrite formation during initial lithium plating[1].

XLogP3

-0.4

UNII

0AU083F9GJ

Other CAS

4431-83-8

Wikipedia

Bis-methoxyethoxy methane

General Manufacturing Information

2,5,7,10-Tetraoxaundecane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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